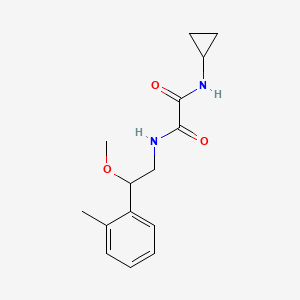

N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-5-3-4-6-12(10)13(20-2)9-16-14(18)15(19)17-11-7-8-11/h3-6,11,13H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGIFIFXOBUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with 2-methoxy-2-(o-tolyl)ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or o-tolyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide derivatives.

Scientific Research Applications

N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

Medicine: Research into its potential therapeutic effects could lead to the development of new drugs or treatments.

Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and o-tolyl groups may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

- N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

- N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide

Comparison: Compared to these similar compounds, N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the presence of the o-tolyl group, which can impart different chemical and biological properties. The specific arrangement of functional groups in this compound may result in distinct reactivity and interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H20N2O3 and a molecular weight of 276.336 g/mol. The compound features a cyclopropyl group, an oxalamide functional group, and a methoxy-substituted tolyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes. Studies have indicated that compounds with oxalamide structures can exhibit various pharmacological effects, including:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It has the potential to modulate receptor activity, influencing cellular signaling pathways.

- Antioxidant Activity: Preliminary data suggest that it may possess antioxidant properties, contributing to its therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. For instance:

- Cell Viability Assays: The compound was tested on various cancer cell lines, showing significant cytotoxic effects at specific concentrations.

- Anti-inflammatory Effects: Inflammatory cytokine production was reduced in macrophage cultures treated with the compound, indicating potential anti-inflammatory properties.

Case Studies

-

Cancer Research:

A study investigated the effects of this compound on breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. -

Neuroprotective Effects:

Another study focused on neuroprotection, where the compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Drugs: The anti-inflammatory properties suggest potential use in treating inflammatory diseases.

- Neurological Disorders: Its neuroprotective effects may lead to applications in conditions like Alzheimer's disease.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability | |

| Anti-inflammatory | Decreased cytokine production | |

| Neuroprotection | Reduced oxidative stress markers |

Q & A

Q. What are the optimal synthetic routes for N1-cyclopropyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Cyclopropylamine and 2-methoxy-2-(o-tolyl)ethylamine are synthesized separately. The latter may require Friedel-Crafts alkylation for the o-tolyl group .

Oxalamide Coupling : Reacting the intermediates with oxalyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to prevent side reactions. Solvents like dichloromethane or THF are optimal for maintaining reaction efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield optimization (60–75%) depends on stoichiometric control and slow reagent addition .

Q. Key Considerations :

- Temperature control during coupling prevents decomposition.

- Catalysts like DMAP may accelerate amide bond formation.

- Analytical HPLC or GC-MS validates purity .

Q. How can spectroscopic techniques characterize the structural features of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The cyclopropyl group shows characteristic peaks at δ 0.5–1.5 ppm (multiplet). The o-tolyl methyl group appears at δ 2.3 ppm (singlet), and methoxy protons at δ 3.3 ppm .

- ¹³C NMR : Carbonyl groups (C=O) resonate at ~160–170 ppm, while the cyclopropyl carbons appear at 8–12 ppm .

- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 373.5 (calculated) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Comparative SAR Table :

| Derivative Substituent | Bioactivity (IC₅₀) | Solubility (LogP) | Key Interaction Targets |

|---|---|---|---|

| Methoxy → Ethoxy | 12.5 µM | 2.1 | CYP450 inhibition |

| o-Tolyl → p-Fluorophenyl | 8.2 µM | 1.8 | Serotonin receptors |

| Cyclopropyl → Cyclobutyl | 25.3 µM | 2.5 | Reduced affinity |

- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses with enzymatic targets like kinases. MD simulations assess stability of ligand-receptor complexes .

- In Vitro Assays : Dose-response curves in HEK293 cells transfected with target receptors validate computational predictions .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Data Triangulation :

- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER) to better reflect protonation states of ionizable groups .

- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics for low-activity derivatives. For example, a predicted IC₅₀ of 10 µM but observed 50 µM may indicate off-target effects .

- Metabolic Stability Testing : LC-MS/MS quantifies metabolite formation in hepatocyte incubations, identifying if poor in vivo activity stems from rapid clearance .

Q. What experimental approaches elucidate the mechanism of action in enzymatic assays?

Methodological Answer:

- Kinetic Studies :

- Michaelis-Menten Analysis : Measure enzyme inhibition (e.g., COX-2) at varying substrate concentrations. A non-competitive inhibition pattern suggests allosteric binding .

- IC₅₀ Shift Assays : Compare inhibition in presence/absence of cofactors (e.g., NADPH for cytochrome P450s) to determine dependency .

- Crystallography : X-ray structures of the compound bound to COX-2 (PDB ID) reveal hydrogen bonds between the oxalamide moiety and Arg120 .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) changes to confirm stabilization upon ligand binding .

Q. How do physicochemical properties influence solubility and stability?

Methodological Answer:

- Key Properties :

- LogP : 2.3 (moderate lipophilicity) favors blood-brain barrier penetration but may reduce aqueous solubility .

- pKa : The oxalamide group (pKa ~3.5) protonates in acidic environments, enhancing solubility in gastric fluid .

- Stability Studies :

- pH Stability : Degradation <5% at pH 1–8 over 24 hours (HPLC).

- Photostability : UV irradiation (ICH Q1B) shows 10% degradation after 48 hours, requiring amber vials for storage .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) :

- In-line FTIR monitors reaction progression by tracking carbonyl peak intensity .

- Design of Experiments (DoE) optimizes parameters (e.g., temperature, solvent ratio) to minimize impurity formation .

- Quality Control :

- HPLC-DAD/MS : Ensures ≤0.1% impurity thresholds.

- Chiral HPLC : Confirms enantiomeric excess (>99%) for stereosensitive targets .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) :

- Treat cells with the compound (10 µM, 1 hour).

- Heat shock (55°C) denatures unbound targets.

- Western blot quantifies stabilized target proteins (e.g., STAT3) .

- BRET (Bioluminescence Resonance Energy Transfer) : Tagged receptors (e.g., GPCRs) show reduced luminescence upon ligand binding, confirming engagement .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling :

- Plasma Protein Binding : >95% binding may reduce free drug concentration in vivo despite high in vitro potency .

- Metabolite Identification : LC-HRMS detects active metabolites (e.g., demethylated derivatives) that contribute to efficacy .

- Tissue Distribution Studies : Autoradiography in rodent models quantifies compound accumulation in target organs (e.g., brain vs. liver) .

Q. What computational tools reconcile divergent SAR trends across analogs?

Methodological Answer:

- Free Energy Perturbation (FEP) : Calculates relative binding energies for substituent modifications (e.g., methoxy → ethoxy). A ΔΔG >1 kcal/mol explains reduced potency .

- Machine Learning : Train Random Forest models on bioactivity datasets (IC₅₀, LogP, PSA) to predict underperforming derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.